molecular formula C10H16O3 B8272398 2-Ethyl-2carboethoxycyclopentanone

2-Ethyl-2carboethoxycyclopentanone

Cat. No. B8272398
M. Wt: 184.23 g/mol
InChI Key: OHDZSMOOVOPGAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-2carboethoxycyclopentanone is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 1-ethyl-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-3-10(9(12)13-4-2)7-5-6-8(10)11/h3-7H2,1-2H3

InChI Key

OHDZSMOOVOPGAC-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCC1=O)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under vigorously agitation, 31.2 g (purity of 90%,) of ethyl 2-oxocyclopentane carboxylate was added to 76.04 g (purity of 98%) of ground anhydrous potassium carbonate, and after stirring for several minutes, to the mixture was added 100 ml of acetone. The reaction mixture was further stirred for about 15 minutes, then to the mixture was dropwise added 29.51 ml (purity of 98.5%) of ethyl iodide. Upon the completion of the addition, the reaction mixture was heated for reflux for 5 hours. The reaction mixture was filtered under the reduced pressure, and the filter cake was washed with diethyl ether until its color was purely white. Pale yellow filtrate was collected and dried over anhydrous magnesium sulfate, then the solvent was removed. The residue was distilled under reduced pressure, and 32.03 g of colorless liquid as a distillate cut of 130-134° C./18 mmHg was collected. Yield-96.7%. MS: m/e 184(M+′), 156(M+″—C2H5), 140(M+′—OCH2CH3), 139, 101(M+′—CO2CH2CH3), 127(155—CH2CH2), 111(156-OCH2CH3), 55(base).
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31.2 g
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29.51 mL
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100 mL
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Synthesis routes and methods II

Procedure details

2-Carboethoxycyclopentanone is reacted with ethyl iodide in the presence of sodium hydride to produce 2-carboethoxy-2-ethyl-cyclopentanone.
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Synthesis routes and methods III

Procedure details

In a three-necked flask 5.0 g. of sodium metal was dissolved in 250 ml. of dry ethanol and 31.24 g. (0.20 mole) 2-carboethoxycyclopentanone added. To the resulting yellow solution 18.4 ml. (0.23 mole) ethyl iodide was added dropwise and the mixture heated at reflux for two hours. After cooling, 250 ml. of brine and 50 ml. of water were added and the mixture extracted with ethyl ether (2×100 ml.). After drying (MgSO4) and evaporation of solvent 36.5 g. (99%) of 2-ethyl-2-carboethoxycyclopentanone was obtained.
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0.23 mol
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Synthesis routes and methods IV

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